1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene
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Overview
Description
Preparation Methods
The synthesis of 1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction conditions often require anhydrous environments and controlled temperatures to ensure the desired product is obtained .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include continuous flow reactors and advanced purification techniques to meet industrial standards.
Chemical Reactions Analysis
1-Methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene undergoes various chemical reactions, including:
Substitution: Electrophilic aromatic substitution reactions are common, where the methoxy group directs incoming electrophiles to the ortho and para positions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The methoxy group, being an electron-donating group, activates the benzene ring towards electrophilic attack, facilitating reactions at the ortho and para positions . This activation is crucial for its reactivity and subsequent transformations in various chemical processes.
Comparison with Similar Compounds
1-Methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene can be compared with other substituted benzenes such as:
1-Methoxy-4-nitrobenzene: This compound has a nitro group instead of the 3-methylpent-1-en-3-yl group, leading to different reactivity and applications.
1-Methoxy-4-methylbenzene:
Properties
CAS No. |
768392-53-6 |
---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
1-methoxy-4-[(3R)-3-methylpent-1-en-3-yl]benzene |
InChI |
InChI=1S/C13H18O/c1-5-13(3,6-2)11-7-9-12(14-4)10-8-11/h5,7-10H,1,6H2,2-4H3/t13-/m0/s1 |
InChI Key |
CFRNJKSINSPNGV-ZDUSSCGKSA-N |
Isomeric SMILES |
CC[C@](C)(C=C)C1=CC=C(C=C1)OC |
Canonical SMILES |
CCC(C)(C=C)C1=CC=C(C=C1)OC |
Origin of Product |
United States |
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